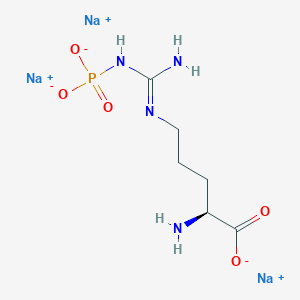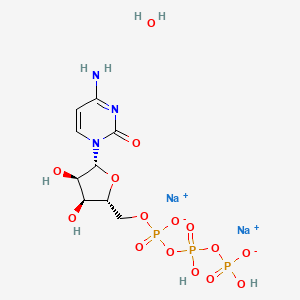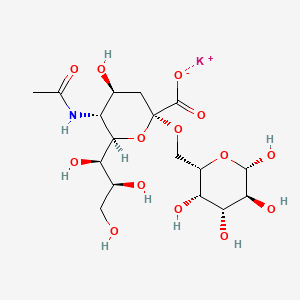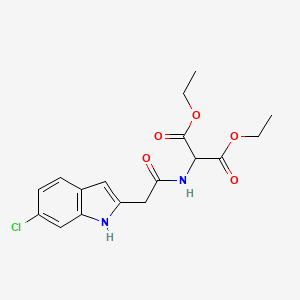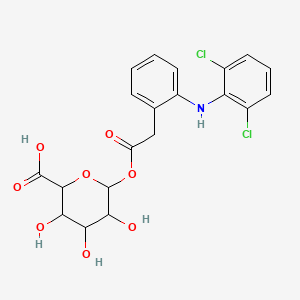
Diclofenac acyl-D-glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diclofenac acyl-D-glucuronide is a metabolite of diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID). This compound is formed through the conjugation of diclofenac with glucuronic acid, a process facilitated by the enzyme UDP-glucuronosyltransferase. This compound is known for its role in drug metabolism and its potential involvement in adverse drug reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of diclofenac acyl-D-glucuronide involves the conjugation of diclofenac with glucuronic acid. This reaction is typically catalyzed by UDP-glucuronosyltransferase enzymes. The process can be carried out in vitro using liver microsomes or recombinant enzymes .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The use of bioreactors and optimized reaction conditions ensures efficient production. The final product is often purified using chromatographic techniques to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions: Diclofenac acyl-D-glucuronide undergoes several types of chemical reactions, including:
Hydrolysis: The compound can hydrolyze back to diclofenac and glucuronic acid under acidic or basic conditions.
Transacylation: It can react with nucleophiles such as glutathione, leading to the formation of diclofenac-S-acyl-glutathione.
Acyl Migration: The acyl group can migrate within the glucuronide molecule, forming various isomers.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions.
Transacylation: Glutathione or other nucleophiles.
Acyl Migration: Occurs spontaneously under physiological conditions
Major Products:
Hydrolysis: Diclofenac and glucuronic acid.
Transacylation: Diclofenac-S-acyl-glutathione.
Acyl Migration: Various isomers of this compound.
Applications De Recherche Scientifique
Diclofenac acyl-D-glucuronide has several scientific research applications:
Drug Metabolism Studies: It is used to study the metabolism of diclofenac and its interactions with other drugs.
Toxicology: Research on its role in adverse drug reactions, particularly liver toxicity.
Pharmacokinetics: Studies on its distribution, clearance, and interaction with drug transporters.
Biochemistry: Investigation of its reactivity with proteins and other biomolecules.
Mécanisme D'action
Diclofenac acyl-D-glucuronide exerts its effects primarily through its reactivity with proteins and other biomolecules. The compound can form covalent adducts with proteins, potentially leading to immune-mediated adverse reactions. This reactivity is due to the presence of the acyl group, which can undergo transacylation and glycation reactions . The molecular targets include various proteins in the liver and other tissues, and the pathways involved are related to drug metabolism and immune response .
Comparaison Avec Des Composés Similaires
- Ibuprofen acyl-D-glucuronide
- Naproxen acyl-D-glucuronide
- Ketoprofen acyl-D-glucuronide
Comparison: Diclofenac acyl-D-glucuronide is unique due to its high reactivity and potential to form protein adducts. While other NSAID acyl glucuronides also undergo similar reactions, this compound is particularly notable for its involvement in liver toxicity and immune-mediated adverse reactions .
Propriétés
IUPAC Name |
6-[2-[2-(2,6-dichloroanilino)phenyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2NO8/c21-10-5-3-6-11(22)14(10)23-12-7-2-1-4-9(12)8-13(24)30-20-17(27)15(25)16(26)18(31-20)19(28)29/h1-7,15-18,20,23,25-27H,8H2,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIKYYSIYCILNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)NC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
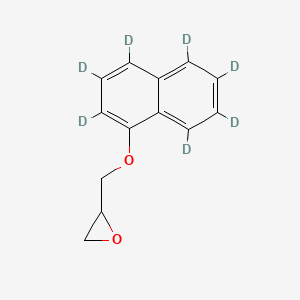
![[2-[3-acetyloxy-2-[[3,17-dihydroxy-10,13-dimethyl-17-(6-methyl-3-oxoheptan-2-yl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-16-yl]oxy]-5-hydroxyoxan-4-yl]oxy-4,5-dihydroxyoxan-3-yl] 4-methoxybenzoate](/img/structure/B13404855.png)
![N-[fluoro-(propan-2-ylamino)phosphinothioyl]propan-2-amine](/img/structure/B13404857.png)
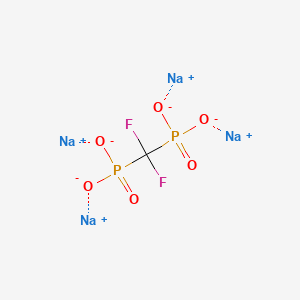
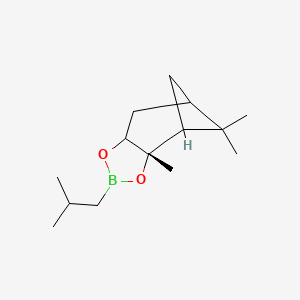
![3-[[5-[(Dimethylamino)carbony pyrrolidinyl] thio]-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, (4-nitrophenyl)methyl ester](/img/structure/B13404860.png)
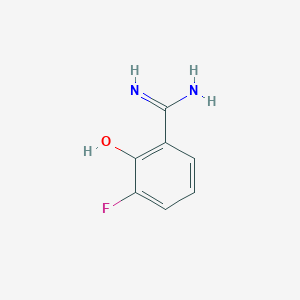
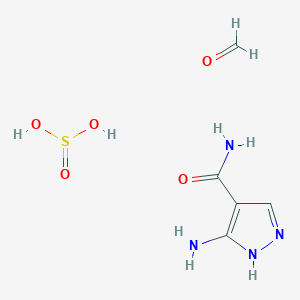
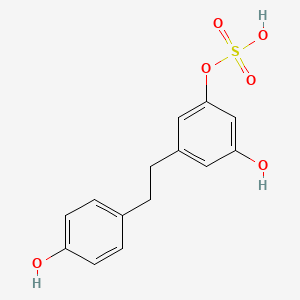
![5-[[(2-Hydroxyethoxy)methyl]amino]-2-amino-2,3-dihydro-4H-imidazol-4-one](/img/structure/B13404873.png)
